molecular formula C10H11Cl2N B8622372 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 180160-89-8

6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B8622372
CAS No.: 180160-89-8
M. Wt: 216.10 g/mol
InChI Key: WMCWIMZEYWNBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound with the molecular formula C10H11Cl2N. It belongs to the class of benzazepines, which are characterized by a benzene ring fused to an azepine ring. This compound is achiral and has a molecular weight of 216.107 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves cyclization reactions to form the C-N or C-C bonds. Common methods include the Beckmann rearrangement and the Schmidt rearrangement . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include Jones reagent for oxidation and hydrogen gas for reduction. The conditions for these reactions vary, but they often require specific temperatures and solvents to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

180160-89-8

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-7-3-5-13-6-4-8(7)10(9)12/h1-2,13H,3-6H2

InChI Key

WMCWIMZEYWNBOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC(=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.